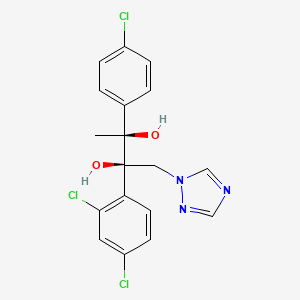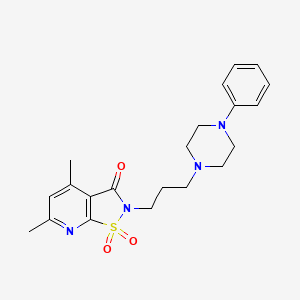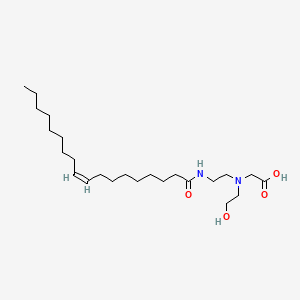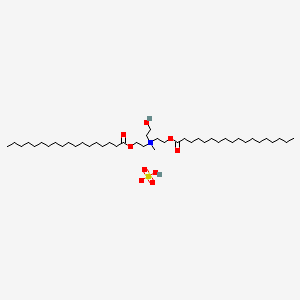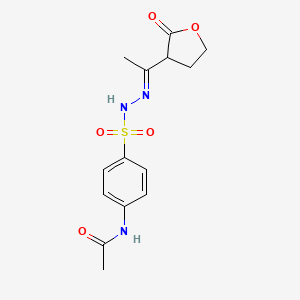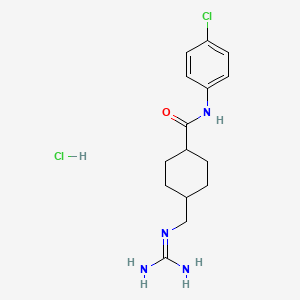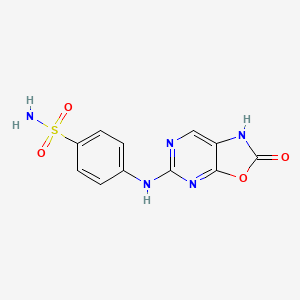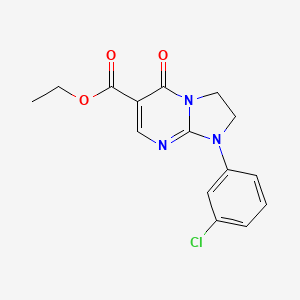
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vivid color and is used in various industrial applications, including textiles, printing, and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl-2-sulphonatophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo dye. The final product is obtained by reacting the azo dye with magnesium chloride to form the magnesium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the following steps:
Diazotization: 4-methyl-2-sulphonatophenylamine is diazotized using sodium nitrite and hydrochloric acid.
Azo Coupling: The diazonium salt is coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium.
Formation of Magnesium Salt: The resulting azo dye is reacted with magnesium chloride to form the final product.
化学反応の分析
Types of Reactions
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form complexes with various metal ions.
Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group (-N=N-) and the hydroxyl group (-OH) on the naphthalene ring play crucial roles in binding to metal ions. This binding can alter the electronic structure of the compound, leading to changes in color, which is the basis for its use as a pH indicator. Additionally, the formation of metal complexes can enhance the solubility and stability of the compound in various applications.
類似化合物との比較
Similar Compounds
- Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Sodium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
Uniqueness
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is unique due to its ability to form stable complexes with magnesium ions, which can enhance its solubility and stability compared to its calcium and sodium counterparts. This property makes it particularly useful in applications where high stability and solubility are required.
特性
CAS番号 |
62103-78-0 |
|---|---|
分子式 |
C18H12MgN2O6S |
分子量 |
408.7 g/mol |
IUPAC名 |
magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Mg/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChIキー |
FYJSNFMJQKHLTI-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


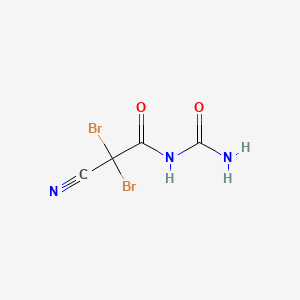
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
